N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3,3,3-trifluoro-N-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N6O2S/c1-23(28(26,27)8-7-16(17,18)19)12-9-24(10-12)14-6-5-13-20-21-15(25(13)22-14)11-3-2-4-11/h5-6,11-12H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJAEMBGRWQYOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)CCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar triazolo-pyridazine scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
In a study involving related compounds, it was demonstrated that they could induce apoptosis in breast cancer cells via the activation of caspase pathways. This suggests that N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3,3,3-trifluoro-N-methylpropane-1-sulfonamide may share similar pathways due to structural similarities.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is highlighted by its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that it can reduce the secretion of TNF-alpha and IL-6 in activated macrophages.
Research Findings:
A comparative analysis with known anti-inflammatory agents revealed that the compound exhibited a dose-dependent reduction in inflammation markers, indicating its potential utility in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. In vitro assays against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) indicated significant inhibitory effects.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with analogous compounds based on structural and functional attributes:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Core Heterocycle :
- The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core differs from Analog 1’s [1,2,4]triazolo[4,3-a]pyridine. The pyridazine ring (two adjacent nitrogen atoms) in the target compound may enhance hydrogen-bonding capacity compared to the pyridine-based analog .
In contrast, Analog 1’s chloro and difluoromethyl groups may enhance membrane permeability but increase metabolic stability risks . The trifluoropropyl sulfonamide in the target compound provides strong electron-withdrawing effects, which could stabilize charge-transfer interactions in enzyme-binding pockets. Analog 2’s simpler ethyl sulfonamide lacks this property .
Molecular Descriptors :
- Van der Waals volume and electronic parameters (e.g., dipole moment) would differ significantly due to the trifluoromethyl group and azetidine ring in the target compound. These features may influence solubility and bioavailability compared to analogs .
Research Findings and Challenges
- Synthetic Complexity : The azetidine and cyclobutyl groups in the target compound increase synthetic difficulty compared to simpler triazolopyridazine derivatives. This may limit scalability .
- The trifluoromethyl sulfonamide moiety could enhance binding affinity but may also pose toxicity risks if metabolized to reactive intermediates .
Q & A
Q. Key analytical methods :
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of the triazole ring and azetidine substitution .
- High-resolution mass spectrometry (HRMS) for molecular weight validation (±2 ppm accuracy) .
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) and isolate intermediates .
Advanced: How can researchers resolve contradictions in biological activity data across different assay formats?
Answer:
Discrepancies often arise from assay-specific variables:
- Orthogonal assays : Validate target inhibition using both fluorescence polarization (for kinetic parameters) and surface plasmon resonance (for binding affinity) .
- Buffer conditions : Test activity in varying ionic strengths (e.g., 50–150 mM KCl) to assess electrostatic interactions with the sulfonamide group .
- Control experiments : Include reference inhibitors (e.g., methotrexate for dihydrofolate reductase) to benchmark potency .
Example : A study on similar triazolopyridazines showed IC₅₀ variations (0.5–5 µM) between enzymatic and cell-based assays due to differences in membrane permeability . Addressing this requires logP optimization via prodrug strategies .
Basic: Which spectroscopic techniques are most effective for characterizing structural integrity?
Answer:
- ¹⁹F NMR : Monitors the trifluoromethyl group’s chemical environment (δ = -60 to -70 ppm) to detect stereochemical impurities .
- 2D-COSY and HSQC NMR : Resolve overlapping proton signals in the azetidine and cyclobutyl regions .
- FT-IR : Confirm sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
